![molecular formula C12H15NO3Si B13685611 [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane](/img/structure/B13685611.png)
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H15NO3Si. This compound is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a 2-methoxy-5-nitrophenyl group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane typically involves the Sonogashira coupling reaction. This reaction is performed between 2-methoxy-5-nitroiodobenzene and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as triethylamine or diisopropylamine. The reaction mixture is heated to a temperature range of 50-80°C for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the overall efficiency of the process.
化学反応の分析
Types of Reactions
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trimethylsilyl group can be substituted with other functional groups through desilylation reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) is commonly used for desilylation.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of 2-methoxy-5-aminophenyl derivatives.
Substitution: Formation of ethynyl derivatives with various functional groups.
科学的研究の応用
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
作用機序
The mechanism of action of [(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The ethynyl group can undergo cycloaddition reactions, while the nitro group can be reduced to an amino group, which can further participate in nucleophilic substitution reactions. The trimethylsilyl group provides stability and can be selectively removed under specific conditions to reveal the reactive ethynyl moiety.
類似化合物との比較
[(2-Methoxy-5-nitrophenyl)ethynyl]trimethylsilane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Lacks the methoxy and nitro groups, making it less versatile in certain reactions.
2-Methoxy-5-nitrophenylacetylene: Lacks the trimethylsilyl group, making it less stable and more reactive.
Trimethylsilane: Contains a silicon-hydrogen bond instead of an ethynyl group, leading to different reactivity.
The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
特性
分子式 |
C12H15NO3Si |
|---|---|
分子量 |
249.34 g/mol |
IUPAC名 |
2-(2-methoxy-5-nitrophenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H15NO3Si/c1-16-12-6-5-11(13(14)15)9-10(12)7-8-17(2,3)4/h5-6,9H,1-4H3 |
InChIキー |
SVAXMBLZFNALGA-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


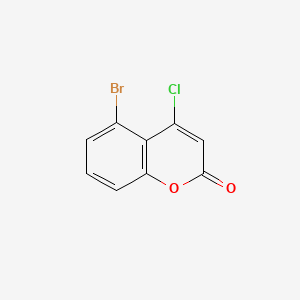
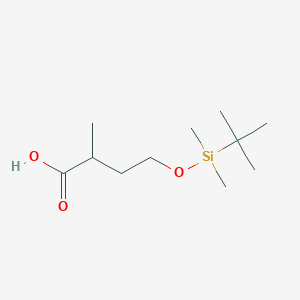

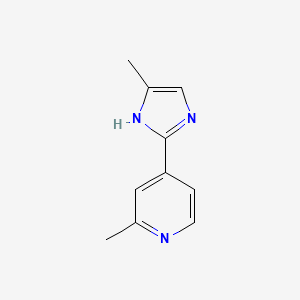
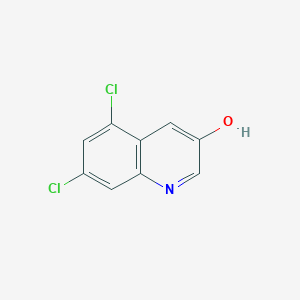

![2-(3-Fluorophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685554.png)
![Ethyl 3-[4-Fluoro-3-(trifluoromethyl)phenyl]-3-hydroxypropanoate](/img/structure/B13685567.png)
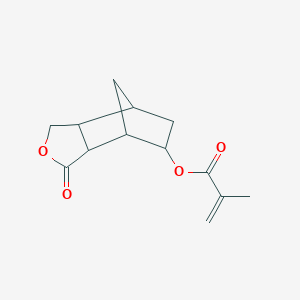
![4-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13685580.png)
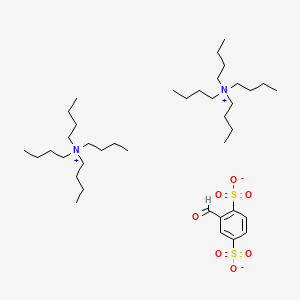
![6-(Benzyloxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13685591.png)

![(S)-2-[1-Boc-4-[7-Cbz-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl]-2-piperazinyl]acetonitrile](/img/structure/B13685594.png)
